molecular formula C20H12N2O2S B2440645 2-(6-methyl-1,3-benzothiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 328016-15-5

2-(6-methyl-1,3-benzothiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B2440645
CAS No.: 328016-15-5
M. Wt: 344.39
InChI Key: JBJOLTJZQIQKKE-UHFFFAOYSA-N
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Description

2-(6-Methyl-1,3-benzothiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound that belongs to the class of benzothiazole derivatives These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-methyl-1,3-benzothiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone to form the benzothiazole ring. This intermediate is then subjected to further cyclization reactions to construct the benzoisoquinoline framework.

  • Condensation Reaction

      Reagents: 2-aminobenzenethiol, aldehyde/ketone

      Conditions: Acidic or basic medium, elevated temperature

      Product: Benzothiazole derivative

  • Cyclization Reaction

      Reagents: Benzothiazole derivative, suitable cyclizing agents

      Conditions: High temperature, inert atmosphere

      Product: this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, typically involving the sulfur atom in the benzothiazole ring.

      Reagents: Oxidizing agents like hydrogen peroxide, potassium permanganate

      Conditions: Aqueous or organic solvents, controlled temperature

      Products: Sulfoxides or sulfones

  • Reduction: : Reduction reactions can target the carbonyl groups or the aromatic rings.

      Reagents: Reducing agents like sodium borohydride, lithium aluminum hydride

      Conditions: Anhydrous conditions, low temperature

      Products: Alcohols or reduced aromatic systems

  • Substitution: : Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

      Reagents: Halogens, alkylating agents, nucleophiles

      Conditions: Solvent choice depending on the reagent, ambient or elevated temperature

      Products: Substituted derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, benzothiazole derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties. This compound can be used in the development of new pharmaceuticals targeting various diseases.

Medicine

In medicine, it serves as a lead compound for drug discovery. Its ability to interact with biological targets makes it a candidate for the treatment of conditions such as cancer, bacterial infections, and inflammatory diseases.

Industry

Industrially, this compound can be used in the production of dyes, pigments, and other materials due to its stable and vibrant chemical structure.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1,3-benzothiazole: A simpler benzothiazole derivative with similar biological activities.

    1,3-Benzothiazole: The parent compound, which serves as a precursor for many derivatives.

    Benzoxazole: A structurally related compound where sulfur is replaced by oxygen.

Uniqueness

2-(6-Methyl-1,3-benzothiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is unique due to its fused ring structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(6-methyl-1,3-benzothiazol-2-yl)benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N2O2S/c1-11-8-9-15-16(10-11)25-20(21-15)22-18(23)13-6-2-4-12-5-3-7-14(17(12)13)19(22)24/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBJOLTJZQIQKKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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